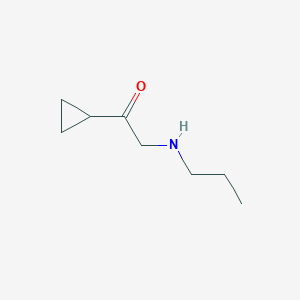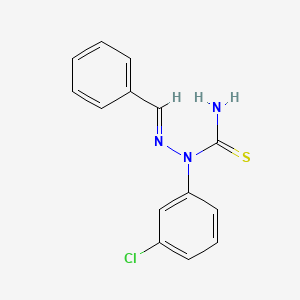
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylidene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide typically involves the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with benzaldehyde. The reaction is carried out in absolute ethanol with a catalytic amount of glacial acetic acid . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with other aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or chlorophenyl positions.
Common Reagents and Conditions
Condensation: Aromatic aldehydes in ethanol with acetic acid as a catalyst.
Cyclization: 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF with anhydrous potassium carbonate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrazones: Formed from condensation with aldehydes or ketones.
Thiazoles: Formed from cyclization reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Studies: Its derivatives are investigated for their biological activities, including antifungal and antituberculosis properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug development.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazinecarbothioamide moiety can form coordination complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its benzylidene group can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenyl)hydrazinecarbothioamide: A precursor in the synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide.
Thiosemicarbazones: Compounds with similar biological activities and chemical properties.
Hydrazones: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both benzylidene and chlorophenyl groups, which enhance its reactivity and biological activity. Its ability to form various derivatives through condensation, cyclization, and substitution reactions makes it a versatile compound in chemical synthesis and medicinal research.
Propriétés
Formule moléculaire |
C14H12ClN3S |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-[(E)-benzylideneamino]-1-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-7-4-8-13(9-12)18(14(16)19)17-10-11-5-2-1-3-6-11/h1-10H,(H2,16,19)/b17-10+ |
Clé InChI |
QFMBKSVOGUQQGH-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N(C2=CC(=CC=C2)Cl)C(=S)N |
SMILES canonique |
C1=CC=C(C=C1)C=NN(C2=CC(=CC=C2)Cl)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


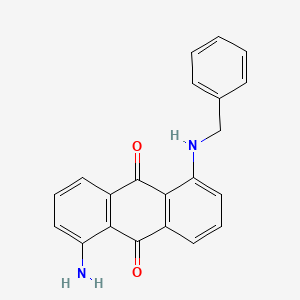


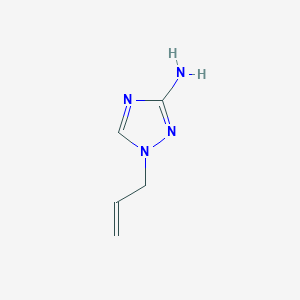
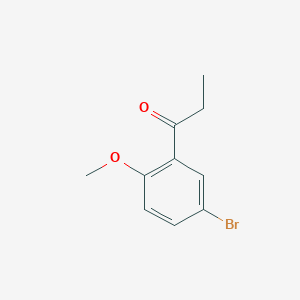
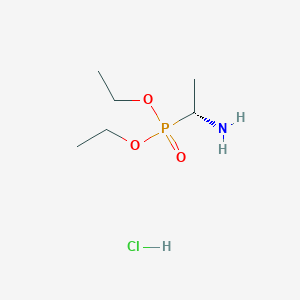
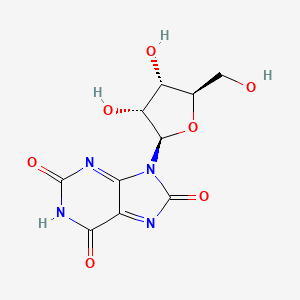
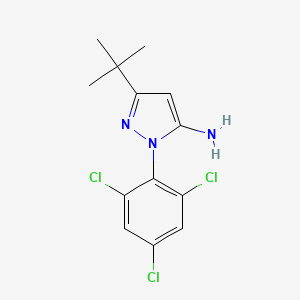


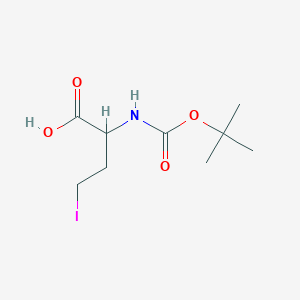
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
